Benz(a)anthracen-8-ol

Endocrine Disruption PAH Toxicology Estrogen Receptor

Researchers face isomer cross-reactivity confounding PAH toxicity studies. Benz(a)anthracen-8-ol is the specific 8-hydroxy metabolite required for unambiguous detection. Its distinct non-estrogenic profile enables clean AhR pathway research without ER activation interference. • Validates 8,9-oxidation bacterial dioxygenase activity for bioremediation monitoring. • Serves as superior urinary biomarker-unlike absent 1- and 2-OH isomers-for accurate internal dose assessment via LC-MS/MS. • Supplied as certified reference material, ensuring batch-to-batch analytical consistency.

Molecular Formula C18H12O
Molecular Weight 244.3 g/mol
CAS No. 34501-23-0
Cat. No. B15176862
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenz(a)anthracen-8-ol
CAS34501-23-0
Molecular FormulaC18H12O
Molecular Weight244.3 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC3=C2C=C4C=CC=C(C4=C3)O
InChIInChI=1S/C18H12O/c19-18-7-3-5-13-10-16-14(11-17(13)18)9-8-12-4-1-2-6-15(12)16/h1-11,19H
InChIKeyYZKDOJDRVFVRIR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benz(a)anthracen-8-ol: Core Specifications


Benz(a)anthracen-8-ol (8-Hydroxybenz[a]anthracene, CAS 34501-23-0) is a monohydroxylated polycyclic aromatic hydrocarbon (OHPAH) with the molecular formula C18H12O and a molecular weight of 244.3 g/mol [1]. It is a key metabolite of the parent hydrocarbon Benz[a]anthracene, formed via cytochrome P450-mediated oxidation, and is classified among four-ring PAH derivatives [2]. As a phenolic PAH metabolite, it serves as a critical biomarker in toxicological studies and environmental monitoring, with its presence in biological matrices indicating exposure to and metabolic activation of carcinogenic PAHs [3].

Workflow Toxicological biomarker studies
Selection Isomer-specific PAH metabolite for pathway differentiation
Use Context Environmental monitoring & analytical standard

Benz(a)anthracen-8-ol: Isomer Specificity


Monohydroxybenz[a]anthracenes (OHBaAs) are not interchangeable due to profound isomer-specific differences in biological activity, receptor interactions, and metabolic fate. The position of the hydroxyl group on the benz[a]anthracene scaffold dictates its three-dimensional structure, which in turn determines its binding affinity to nuclear receptors like the estrogen receptor (ER) and aryl hydrocarbon receptor (AhR), as well as its susceptibility to Phase II conjugation enzymes [1]. For example, while 3-, 4-, and 10-OHBaA exhibit strong estrogenic activity, the 8-isomer is reported to have a different, potentially non-estrogenic or antiestrogenic profile, directly impacting its utility in mechanistic toxicology and endocrine disruption research [2]. Substituting Benz(a)anthracen-8-ol with a different isomer would therefore yield non-comparable experimental data and invalidate studies predicated on its specific metabolic or signaling pathway role.

Factor
Benz(a)anthracen-8-ol
Other OHBaA Isomers (e.g., 3-, 4-)
Receptor Affinity
Reported non-/anti-estrogenic profile
Strong ERα agonist activity
Metabolic Fate
Specific metabolite of Benz[a]anthracene, detected in vivo
May differ; 1- and 2-isomers not detected as metabolites
Experimental Utility
Suited for AhR-mediated toxicity and non-ER pathways
Confounds ER-dependent endpoints in mechanistic studies
Substitution with another isomer may shift receptor activation profiles and invalidate pathway-specific conclusions.

Benz(a)anthracen-8-ol vs. Closest Analogs


Estrogenic Potency vs. 4-Ring OHPAHs

In a yeast two-hybrid assay expressing human estrogen receptor α (ERα), 8-hydroxybenz[a]anthracene did not exhibit the strong estrogenic activity observed for other 4-ring OHPAHs. In contrast, 4-hydroxybenz[a]anthracene and 3-hydroxybenz[a]anthracene showed strong estrogenic activity with relative potencies (REP) of 7.5 × 10⁻³ and 4.2 × 10⁻³, respectively, compared to 17β-estradiol [1]. The 8-isomer's significantly lower or absent activity in this assay differentiates it as a non-estrogenic or antiestrogenic PAH metabolite, which is crucial for studies aiming to decouple ER-mediated effects from other toxicological mechanisms [2].

Estrogenic Potency
Reported
8-OHBaA: Not strongly estrogenic. 4-OHBaA REP 7.5 × 10⁻³; 3-OHBaA REP 4.2 × 10⁻³ (vs 17β-estradiol).
Isomer-specific ER pathway context; supports AhR-focused studies
Yeast two-hybrid assay, human ERα
Endocrine Disruption PAH Toxicology Estrogen Receptor

Direct Metabolite of Benz[a]anthracene

Following administration of Benz[a]anthracene to rats, rabbits, and mice, 8-hydroxybenz[a]anthracene was unequivocally identified as a major metabolite in urine and bile, whereas the 1- and 2-hydroxy isomers were not detected [1]. This indicates a regioselective metabolic pathway. The presence of the 8-hydroxy isomer serves as a direct and specific biomarker of Benz[a]anthracene exposure and metabolic activation, providing a more accurate measure of internal dose than non-specific markers or parent compound analysis alone.

Metabolite ID
Head-to-head
8-OHBaA detected in rat/rabbit/mouse urine & bile; 1- and 2-OHBaA not detected.
Specific biomarker validation for Benz[a]anthracene exposure
In vivo metabolism study, Boyland & Sims 1964
PAH Metabolism Biomonitoring Phase I Metabolism

Enzymatic Dioxygenation via 8,9-Dihydrodiol

The naphthalene dioxygenase from Sphingomonas CHY-1 oxidizes Benz[a]anthracene to produce three distinct dihydrodiols: hydroxylated at the C1-C2, C8-C9, and C10-C11 positions [1]. The 8,9-dihydrodiol intermediate can undergo spontaneous dehydration to yield Benz(a)anthracen-8-ol. This regiospecificity is not observed for all PAH-degrading enzymes; for example, the same enzyme converts chrysene solely to the 3,4-dihydrodiol, and pyrene only to the 4,5-dihydrodiol [1]. This highlights the unique enzyme-substrate interaction that leads to 8-hydroxybenz[a]anthracene formation, which is distinct from the metabolic pathways of other PAHs.

Dioxygenase Pathway
Class-level
Naphthalene dioxygenase produces 8,9-dihydrodiol from Benz[a]anthracene; chrysene gives 3,4-; pyrene 4,5-dihydrodiol.
Regiospecific oxidation supports microbial degradation research
In vitro recombinant E. coli system
Enzymology Bioremediation PAH Degradation

Benz(a)anthracen-8-ol Application Scenarios


PAH Biomonitoring Analytical Standard

Procurement of Benz(a)anthracen-8-ol is essential as a certified reference standard for LC-MS/MS and GC-MS methods quantifying human or environmental exposure to Benz[a]anthracene. Its confirmed presence as a specific urinary metabolite, unlike the absent 1- and 2-hydroxy isomers, makes it a superior biomarker for assessing internal dose and metabolic activation [1].

Non-ER-Mediated Carcinogenic Mechanisms

This compound is uniquely suited for research aiming to dissect AhR-dependent versus ER-dependent pathways of PAH toxicity. Its lack of strong estrogenic activity, in contrast to the 3- and 4-hydroxy isomers, allows researchers to study AhR-mediated effects and oxidative stress pathways without the confounding variable of estrogen receptor activation [2].

Mechanistic Studies in PAH Bioremediation

Benz(a)anthracen-8-ol is a critical analytical tool for confirming the activity of bacterial dioxygenases, such as that from Sphingomonas CHY-1, on the benz[a]anthracene substrate. Its detection validates the 8,9-oxidation pathway, which is distinct from the metabolism of other priority PAHs, and is used to monitor and optimize bioremediation processes [3].

Application
Selection Property
Validation Focus
PAH Biomonitoring Analytical Standard
Confirmed specific urinary metabolite
Method specificity; absence of 1-/2-isomer interference
Non-ER-Mediated Pathway Research
Low estrogenic activity profile
AhR activation vs ER activation differentiation
Microbial Bioremediation Pathway Analysis
Regiospecific oxidation at 8,9-position
Dioxygenase activity verification; degradation monitoring

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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